molecular formula C10H16Cl2FN3O B7970533 [3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate

[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate

Cat. No.: B7970533
M. Wt: 284.15 g/mol
InChI Key: HXOBLNOVTSVICQ-UHFFFAOYSA-N
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Description

[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate is a benzimidazole-derived compound characterized by a 5-fluoro-substituted benzimidazole core linked to a propylamine chain, stabilized as a dihydrochloride hydrate. This structural motif enhances solubility and crystallinity, making it suitable for pharmaceutical applications. The fluorine atom at the 5-position likely influences electronic properties and receptor binding, while the dihydrochloride salt improves stability under ambient conditions.

Properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3.2ClH.H2O/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;;;/h3-4,6H,1-2,5,12H2,(H,13,14);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOBLNOVTSVICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCCN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole scaffold is constructed via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. A modified microwave-assisted method significantly enhances efficiency:

Reaction Conditions :

  • Reactants : o-Phenylenediamine dihydrochloride (0.0046 mol) and 90% formic acid (0.062 mol) .

  • Solvent : Solvent-free under microwave irradiation .

  • Heating : 20% power for 80 seconds, achieving 91.75% yield .

  • Workup : Neutralization with 10% NaOH, decolorization with activated carbon, and recrystallization in methanol .

This method eliminates the need for prolonged heating (reducing time from 4 hours to 80 seconds) and improves purity by avoiding oxidative byproducts . Conventional approaches using polyphosphoric acid (PPA) as a cyclizing agent with p-aminobenzoic acid (PABA) yield 94.8% but require 1–5 minutes of microwave heating .

Propylamine Side-Chain Introduction

The propylamine moiety is introduced via nucleophilic alkylation or reductive amination. A patent detailing analogous benzimidazole derivatives reveals two viable strategies:

Method A: Nucleophilic Alkylation

  • Reactants : 5-Fluoro-1H-benzimidazole, 3-bromopropylamine hydrobromide .

  • Base : Potassium carbonate (K₂CO₃) in methanol .

  • Conditions : Reflux at 65°C for 6–8 hours .

  • Yield : ~62% after purification by column chromatography .

Method B: Reductive Amination

  • Reactants : 5-Fluoro-1H-benzimidazole-2-carbaldehyde, propylamine .

  • Reducing Agent : Sodium borohydride (NaBH₄) in methanol .

  • Conditions : Room temperature, 12 hours .

  • Yield : ~55% with subsequent hydrochloride salt formation .

Dihydrochloride Hydrate Formation

Conversion to the dihydrochloride hydrate enhances solubility and stability for pharmaceutical applications:

Salt Formation :

  • Acid Treatment : Stirring the free base with concentrated HCl (12 M) in ethanol .

  • Molar Ratio : 2 equivalents HCl per amine group to ensure complete protonation .

  • Crystallization : Slow evaporation at 4°C in aqueous ethanol (70:30 v/v) to yield the hydrate .

Hydration Control :

  • Water Activity : Adjusting the solvent’s water content to stabilize the hydrate form .

  • Drying : Lyophilization to remove excess water while retaining crystalline structure .

Purification and Characterization

Purification Techniques :

  • Decolorization : Activated carbon treatment in boiling methanol .

  • Recrystallization : Sequential solvent systems (methanol/water → ethanol/ethyl acetate) to achieve >99% purity .

Analytical Validation :

  • HPLC : Purity assessed using a C18 column, 0.1% TFA in water/acetonitrile gradient .

  • NMR : ¹H-NMR (D₂O, 400 MHz) confirms propylamine integration (δ 2.75–3.10 ppm) and benzimidazole aromatics (δ 7.20–7.85 ppm) .

  • Elemental Analysis : Matches theoretical values for C, H, N, Cl, and F within ±0.3% .

Comparative Analysis of Synthetic Routes

Parameter Microwave Method Conventional Method Patent-Based Alkylation
Reaction Time80 seconds4 hours8 hours
Yield91.75%82%62%
Purity>99%95%98%
Key AdvantageRapid, high yieldScalabilityRegioselective

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow Reactors : Minimize batch variability and reduce processing time by 40% .

  • In-Line Analytics : Real-time HPLC monitoring for immediate quality control .

Cost Optimization :

  • Reagent Recovery : Distillation to reclaim DMF and methanol .

  • Waste Reduction : Catalytic fluorination methods to lower Selectfluor® usage by 30% .

Chemical Reactions Analysis

Types of Reactions

[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Mibefradil Dihydrochloride Hydrate

Structure: (1S,2S)-2-[2[[3-(2-Benzimidazolyl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphthyl methoxyacetate dihydrochloride hydrate (Ro 40-5967 hydrate) .

Property Target Compound Mibefradil Dihydrochloride Hydrate
Core Structure 5-Fluoro-1H-benzimidazole 2-Benzimidazolyl + naphthyl methoxyacetate
Amine Chain Primary amine (propyl) Tertiary amine (methylaminoethylpropyl)
Fluorine Position 5-position on benzimidazole 6-position on tetrahydro-naphthyl ring
Pharmacological Role Not explicitly stated (inferred from SAR) Calcium channel blocker (T-type)
Solubility Enhanced by dihydrochloride hydrate Similar enhancement via salt form

Key Differences :

  • The target compound features a primary amine, which may result in faster metabolic clearance compared to Mibefradil’s tertiary amine.
  • Fluorine placement (5 vs.

Benzimidazolamine Derivatives

Example : Synthesized benzimidazolamine (Yield: 78%; m.p. 108 °C) via tin(II) chloride dihydrate/HCl reflux .

Property Target Compound Benzimidazolamine Intermediate
Substituents 5-Fluoro, dihydrochloride hydrate Unsubstituted, free base
Synthetic Yield Not reported 78%
Stability High (salt form) Lower (free base prone to hygroscopicity)

Key Insights :

  • The dihydrochloride hydrate form of the target compound offers superior stability for long-term storage.

Piperazine- and Dibenzazepine-Based Salts

Examples :

  • MM0077.03: Dibenzazepine-propylamine dihydrochloride .
  • MM0421.03: Triazolopyridine-piperazine dihydrochloride .
Property Target Compound Dibenzazepine/Triazolopyridine Analogs
Core Heterocycle Benzimidazole Dibenzazepine, triazolopyridine
Biological Target Inferred: Enzymes/receptors Neurological targets (e.g., antipsychotics)
Solubility Comparable (dihydrochloride salt) Similar salt-driven solubility

Key Differences :

  • The benzimidazole core in the target compound may confer distinct binding affinities compared to dibenzazepine or triazolopyridine systems.

Discontinued Primary Amine Salts

Example : [2,2-dimethyl-1-(1-pyrrolidinylmethyl)propyl]amine dihydrochloride hydrate (discontinued) .

Property Target Compound Discontinued Compound
Amine Type Primary amine Branched primary amine
Stability Likely higher (hydrate form) Discontinued due to stability/efficacy issues

Key Insight :

  • The target compound’s simpler propylamine chain and fluorine substitution may circumvent stability challenges observed in branched analogs.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Dihydrochloride salts universally enhance aqueous solubility compared to free bases .
  • Metabolism : Primary amines (target compound) are typically metabolized faster than tertiary amines (Mibefradil) but may exhibit reduced off-target effects.
  • Fluorine Impact : Fluorine at the 5-position (target) vs. 6-position (Mibefradil) may optimize steric and electronic interactions for target-specific binding .

Biological Activity

The compound [3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 3-(5-fluoro-1H-benzimidazol-2-yl)-1-propanamine dihydrochloride
  • Molecular Formula : C10H12F N3·2ClH
  • Molecular Weight : 266.15 g/mol
  • LogP : 1.23
  • Purity : 95%

Biological Activity Overview

Benzimidazole derivatives have garnered significant attention due to their broad-spectrum pharmacological properties, including:

  • Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Demonstrated potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antiviral Effects : Some derivatives exhibit activity against viral infections.

Antimicrobial Activity

Recent studies highlight the antimicrobial efficacy of benzimidazole derivatives. For instance, compounds with a benzimidazole nucleus have shown activity against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives:

CompoundTarget OrganismMIC (µg/mL)Reference
Benzimidazole Derivative AS. aureus10Noolvi et al., 2014
Benzimidazole Derivative BE. coli25Luo et al., 2015
[3-(5-Fluoro-benzimidazol)]P. aeruginosa15Fei and Zhou, 2021

Anticancer Activity

Benzimidazole derivatives have shown promise in cancer therapy. They can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies indicate that certain benzimidazole compounds target specific pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features. The presence of substituents at specific positions on the benzimidazole ring can significantly enhance or reduce their activity. For instance:

  • The introduction of halogen atoms (like fluorine) often increases antimicrobial potency.
  • Modifications to the propylamine side chain can affect solubility and bioavailability.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive investigation into a series of benzimidazole derivatives demonstrated that those with a fluorine substituent exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Mechanisms :
    Research has shown that certain benzimidazole derivatives can induce apoptosis through the activation of caspase pathways in human cancer cell lines . This mechanism underscores their potential as anticancer agents.

Q & A

Q. What synthetic methodologies are recommended for synthesizing [3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often synthesized by reacting o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. The dihydrochloride hydrate form is typically obtained by treating the free base with HCl in aqueous or alcoholic media, followed by controlled crystallization to isolate the hydrate. Purity can be enhanced using column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol/water mixtures. Structural confirmation via 1H^1H-NMR and HRESIMS is critical, as demonstrated for analogous benzimidazole-based compounds .

Q. How can researchers validate the hydrate content in the compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) is essential to quantify hydrate water content. A typical protocol involves heating the sample from 25°C to 300°C at 10°C/min under nitrogen. The mass loss between 80–150°C corresponds to hydrate water. Complementary Karl Fischer titration can quantify residual moisture. For crystalline hydrates, single-crystal X-ray diffraction (using SHELXL for refinement) confirms the presence of water molecules in the lattice .

Q. What analytical techniques are suitable for assessing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min, detecting at 254 nm .
  • NMR : 1H^1H-NMR in DMSO-d6_6 should show characteristic peaks for the benzimidazole ring (δ 7.2–8.1 ppm) and propylamine chain (δ 2.6–3.4 ppm). 13C^{13}C-NMR confirms the fluorinated aromatic system .
  • Mass Spectrometry : HRESIMS (positive ion mode) should match the molecular ion [M+H]+^+ with an error < 5 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase enzymes). Validate with experimental IC50_{50} values from enzyme inhibition assays.
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess stability of predicted binding poses.
  • Meta-Analysis : Cross-reference data with structurally similar compounds, such as mibefradil derivatives, which share benzimidazole-propylamine motifs and have documented calcium channel-blocking activity .

Q. What experimental strategies mitigate hydrate dissociation during formulation or biological assays?

  • Methodological Answer :
  • Stability Studies : Store the compound in desiccators with controlled humidity (e.g., silica gel for anhydrous forms, saturated salt solutions for hydrates). Monitor stability via PXRD to detect phase changes.
  • Lyophilization : For aqueous formulations, lyophilize the compound with cryoprotectants (e.g., trehalose) to preserve hydrate structure.
  • Congruent Melting : Ensure formulations avoid incongruent melting by selecting solvents where the hydrate is stable (e.g., water-isopropylamine mixtures, as used for analogous hydrates) .

Q. How can crystallographic data resolve ambiguities in protonation states of the dihydrochloride salt?

  • Methodological Answer :
  • X-ray Diffraction : Collect high-resolution (< 1.0 Å) data using synchrotron radiation. Refine with SHELXL-2019, assigning H atoms via difference Fourier maps.
  • pKa Calculations : Use computational tools (e.g., MarvinSketch) to predict protonation sites. Compare with experimental 1H^1H-NMR shifts in D2_2O vs. DMSO to identify ionic groups .

Q. What strategies optimize the compound’s solubility for in vitro toxicity studies without altering its hydrate form?

  • Methodological Answer :
  • Co-Solvents : Use water-miscible solvents (e.g., DMSO ≤ 1% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment : Prepare solutions in acetate buffer (pH 4.0–5.0) to enhance solubility of the dihydrochloride salt while avoiding deprotonation.
  • Surfactants : Incorporate polysorbate 80 (0.01% w/v) to stabilize colloidal dispersions, as validated for clocapramine hydrochloride hydrate .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • Assay Standardization : Use pooled human liver microsomes (HLM) with NADPH-regenerating systems. Include positive controls (e.g., verapamil) to validate assay conditions.
  • LC-MS/MS Quantification : Monitor parent compound and metabolites using MRM transitions. Compare with structurally related compounds (e.g., 5-fluoro-benzimidazole derivatives) to identify metabolic soft spots .
  • Species Differences : Test across species (human, rat, mouse) to isolate species-specific CYP450 interactions .

Tables for Key Data

Property Method Typical Result Reference
Hydrate Water ContentTGA5–8% mass loss at 80–150°C
Solubility in WaterUSP paddle method (37°C)12–15 mg/mL (pH 5.0)
Melting Point (decomp.)DSC255–260°C
Purity (HPLC)C18, 254 nm detection≥98% (Rt = 6.8 min)

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